molecular formula C17H19ClN2O5S B7703131 2-[N-(3-CHLORO-4-METHOXYPHENYL)2-METHOXY-5-METHYLBENZENESULFONAMIDO]ACETAMIDE CAS No. 839682-51-8

2-[N-(3-CHLORO-4-METHOXYPHENYL)2-METHOXY-5-METHYLBENZENESULFONAMIDO]ACETAMIDE

Cat. No.: B7703131
CAS No.: 839682-51-8
M. Wt: 398.9 g/mol
InChI Key: JPPZOMBWORKQKW-UHFFFAOYSA-N
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Description

2-[N-(3-CHLORO-4-METHOXYPHENYL)2-METHOXY-5-METHYLBENZENESULFONAMIDO]ACETAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a sulfonamide group, a methoxy group, and a chlorinated aromatic ring. These functional groups contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[N-(3-CHLORO-4-METHOXYPHENYL)2-METHOXY-5-METHYLBENZENESULFONAMIDO]ACETAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Nitration: The aromatic ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group.

    Reduction: The nitro group is reduced to an amine group using a reducing agent such as tin(II) chloride or iron powder in the presence of hydrochloric acid.

    Sulfonation: The amine group is then sulfonated using chlorosulfonic acid to introduce the sulfonamide group.

    Methoxylation: The methoxy group is introduced through a methylation reaction using dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydroxide.

    Chlorination: The aromatic ring is chlorinated using chlorine gas or a chlorinating agent such as thionyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[N-(3-CHLORO-4-METHOXYPHENYL)2-METHOXY-5-METHYLBENZENESULFONAMIDO]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The sulfonamide group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions with reagents such as sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol or potassium cyanide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of a hydroxyl derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of methoxy or cyano derivatives.

Scientific Research Applications

2-[N-(3-CHLORO-4-METHOXYPHENYL)2-METHOXY-5-METHYLBENZENESULFONAMIDO]ACETAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[N-(3-CHLORO-4-METHOXYPHENYL)2-METHOXY-5-METHYLBENZENESULFONAMIDO]ACETAMIDE involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, leading to the disruption of metabolic processes. The methoxy and chlorinated aromatic rings can enhance the compound’s binding affinity to target proteins, increasing its potency and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(3-chloro-4-methoxyphenyl)acetamide
  • 2-Chloro-N-(2-chloro-4-methylphenyl)acetamide
  • 2-Chloro-N-(4-chlorophenethyl)acetamide
  • 2-Chloro-N-(3-cyanophenyl)acetamide

Uniqueness

2-[N-(3-CHLORO-4-METHOXYPHENYL)2-METHOXY-5-METHYLBENZENESULFONAMIDO]ACETAMIDE is unique due to the presence of both sulfonamide and methoxy groups, which contribute to its distinct chemical properties and reactivity

Properties

IUPAC Name

2-(3-chloro-4-methoxy-N-(2-methoxy-5-methylphenyl)sulfonylanilino)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O5S/c1-11-4-6-15(25-3)16(8-11)26(22,23)20(10-17(19)21)12-5-7-14(24-2)13(18)9-12/h4-9H,10H2,1-3H3,(H2,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPPZOMBWORKQKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)N(CC(=O)N)C2=CC(=C(C=C2)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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